molecular formula C10H10ClN3 B1479542 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092718-37-9

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1479542
CAS No.: 2092718-37-9
M. Wt: 207.66 g/mol
InChI Key: AGVZSVRJYVRIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with nicotinic acetylcholine receptors, inhibiting their function . This interaction is primarily due to the compound’s structural similarity to other known inhibitors of these receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, leading to reduced inflammation in certain cell types . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding prevents the enzymes from catalyzing their reactions, leading to a decrease in the production of specific metabolites . Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . It can degrade over time when exposed to light or high temperatures, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while at higher doses, it can cause toxicity and adverse reactions . For instance, high doses of this compound have been associated with liver toxicity in animal models, indicating a threshold effect where the compound becomes harmful at certain concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . This interaction can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of other metabolic enzymes, further altering metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria or the nucleus. These targeting signals ensure that the compound exerts its effects in the appropriate cellular context.

Properties

IUPAC Name

2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVZSVRJYVRIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.